2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
Description
The compound 2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrazole-thiazole hybrid scaffold. Its structure includes:
- A pyrazole ring substituted at positions 3 and 5 with 4-bromophenyl groups and at position 4 with a methyl group.
- A thiazole ring substituted at position 5 with a methyl group and at position 4 with a phenyl group.
Properties
CAS No. |
1006336-66-8 |
|---|---|
Molecular Formula |
C26H19Br2N3S |
Molecular Weight |
565.3 g/mol |
IUPAC Name |
2-[3,5-bis(4-bromophenyl)-4-methylpyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C26H19Br2N3S/c1-16-23(19-8-12-21(27)13-9-19)30-31(25(16)20-10-14-22(28)15-11-20)26-29-24(17(2)32-26)18-6-4-3-5-7-18/h3-15H,1-2H3 |
InChI Key |
BYFQUJGULNIVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-bromophenyl derivatives and pyrazole rings. These intermediates are then subjected to cyclization reactions to form the final thiazole ring. Common reagents used in these reactions include bromine, methylating agents, and thionating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Key Compounds:
IDOMOF (2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole)
WIGQIO (2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole)
Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)
Structural and Functional Insights:
- Halogen Effects :
- The target compound’s bis(4-bromophenyl) groups enhance molecular weight (estimated ~600–650 g/mol) and polarizability compared to chloro (WIGQIO) or fluoro (IDOMOF) analogs. Bromine’s larger atomic radius and stronger halogen-bonding capacity may improve crystal packing stability and ligand-receptor interactions .
- Compound 4 (chloro derivative) demonstrated antimicrobial activity, suggesting that bromo analogs like the target compound could exhibit similar or enhanced activity due to increased lipophilicity and electron-withdrawing effects .
Substitution Patterns on the Thiazole Ring
Key Compounds:
MEWQUC (2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole)
Compound 7 (1-(2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethanone)
Insights:
- Thiazole Modifications: The target compound’s 5-methyl-4-phenyl substitution contrasts with MEWQUC’s 4-phenyl group and Compound 7’s ethanone substituent. The 4-phenyl group in the target compound and MEWQUC contributes to planarity, while bulkier groups (e.g., ethanone in Compound 7) may disrupt π-π stacking but introduce new hydrogen-bonding sites .
Extended Conjugation and Planarity
Key Compounds:
WOCFEC (2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole)
PUVVAG (2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole)
Insights:
- Fused Ring Systems: WOCFEC and PUVVAG feature indeno-thiazole fused rings, extending conjugation compared to the target compound’s monocyclic thiazole. This increases rigidity and may enhance fluorescence or binding affinity . The target compound’s simpler thiazole structure offers synthetic accessibility and flexibility for further functionalization.
Noncovalent Interactions and Crystallography
Key Studies:
Hirshfeld Surface Analysis (Compound 7 and 8)
SHELXL Refinement (Target compound and analogs)
Insights:
- Halogen Bonding : Bromine in the target compound likely participates in stronger C–Br···π or Br···N interactions compared to chlorine or fluorine, as observed in PUVVAG .
- Crystal Packing : The target compound’s bis(4-bromophenyl) groups may adopt perpendicular orientations relative to the pyrazole-thiazole plane, similar to fluorophenyl groups in isostructural analogs (), influencing packing efficiency .
Tabulated Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
